molecular formula C14H14N2O2 B230239 3-methyl-N-[(3-nitrophenyl)methyl]aniline

3-methyl-N-[(3-nitrophenyl)methyl]aniline

Cat. No.: B230239
M. Wt: 242.27 g/mol
InChI Key: UFTNIYUMPWMQIL-UHFFFAOYSA-N
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Description

3-methyl-N-[(3-nitrophenyl)methyl]aniline is an organic compound with the molecular formula C14H14N2O2 It is a derivative of aniline, where the aniline nitrogen is substituted with a 3-nitrobenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(3-nitrophenyl)methyl]aniline typically involves the following steps:

    Nitration: The nitration of toluene to produce 3-nitrotoluene.

    Reduction: The reduction of 3-nitrotoluene to 3-aminotoluene.

    Alkylation: The alkylation of 3-aminotoluene with benzyl chloride to produce 3-methyl-N-benzylaniline.

    Nitration: The nitration of 3-methyl-N-benzylaniline to produce this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(3-nitrophenyl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Reduction: The reduction of the nitro group forms 3-methyl-N-(3-aminobenzyl)aniline.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

3-methyl-N-[(3-nitrophenyl)methyl]aniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-N-[(3-nitrophenyl)methyl]aniline involves its interactions with various molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and other interactions with biological molecules. The aromatic ring can also engage in π-π stacking interactions with other aromatic systems.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-N-(4-nitrobenzyl)aniline: Similar structure but with the nitro group in the para position.

    3-methyl-N-(2-nitrobenzyl)aniline: Similar structure but with the nitro group in the ortho position.

    N-(3-nitrobenzyl)aniline: Lacks the methyl group on the aniline nitrogen.

Uniqueness

3-methyl-N-[(3-nitrophenyl)methyl]aniline is unique due to the specific positioning of the nitro group and the methyl group, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

3-methyl-N-[(3-nitrophenyl)methyl]aniline

InChI

InChI=1S/C14H14N2O2/c1-11-4-2-6-13(8-11)15-10-12-5-3-7-14(9-12)16(17)18/h2-9,15H,10H2,1H3

InChI Key

UFTNIYUMPWMQIL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NCC2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)NCC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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